molecular formula C26H54O B12586912 9-[(Hexyloxy)methyl]nonadecane CAS No. 877220-67-2

9-[(Hexyloxy)methyl]nonadecane

Cat. No.: B12586912
CAS No.: 877220-67-2
M. Wt: 382.7 g/mol
InChI Key: LFZLSDFIHBNTND-UHFFFAOYSA-N
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Description

9-[(Hexyloxy)methyl]nonadecane is a branched alkane derivative featuring a nonadecane (C₁₉H₄₀) backbone substituted with a hexyloxymethyl group (-CH₂-O-C₆H₁₃) at the ninth carbon position. This structural modification introduces ether functionality, altering its physicochemical properties compared to linear alkanes. The hexyloxymethyl group likely enhances solubility in polar solvents and modifies thermal stability, making it relevant for pharmaceutical or material science applications .

Properties

CAS No.

877220-67-2

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

9-(hexoxymethyl)nonadecane

InChI

InChI=1S/C26H54O/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-27-24-21-12-9-6-3/h26H,4-25H2,1-3H3

InChI Key

LFZLSDFIHBNTND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Hexyloxy)methyl]nonadecane typically involves the alkylation of nonadecane with hexyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 9-[(Hexyloxy)methyl]nonadecane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-[(Hexyloxy)methyl]nonadecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The hexyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include hexyloxy alcohols, aldehydes, carboxylic acids, and various substituted nonadecanes.

Scientific Research Applications

9-[(Hexyloxy)methyl]nonadecane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of long-chain hydrocarbon behavior and reactivity.

    Biology: The compound is studied for its potential effects on biological membranes and lipid interactions.

    Medicine: Research is ongoing into its potential use as a drug delivery vehicle due to its hydrophobic nature.

    Industry: It is used in the production of lubricants, surfactants, and phase change materials for thermal energy storage.

Mechanism of Action

The mechanism by which 9-[(Hexyloxy)methyl]nonadecane exerts its effects is primarily through its interaction with lipid membranes. The hexyloxy group allows for better integration into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and is being studied for potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 9-[(Hexyloxy)methyl]nonadecane with structurally related alkanes and derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling/Melting Points* Solubility Profile
9-[(Hexyloxy)methyl]nonadecane C₂₆H₅₄O 382.7 Ether, branched alkane Not reported Likely polar organic solvents
Nonadecane C₁₉H₄₀ 268.5 Linear alkane 330°C (bp), 32°C (mp) Hydrophobic, insoluble in H₂O
Heneicosane C₂₁H₄₄ 296.6 Linear alkane 356°C (bp), 40°C (mp) Hydrophobic
Tricosane C₂₃H₄₈ 324.6 Linear alkane 380°C (bp), 48°C (mp) Hydrophobic
n-Hexadecanoic acid methyl ester C₁₇H₃₄O₂ 270.5 Ester, fatty acid derivative 215°C (bp) Lipophilic, soluble in alcohols

*Data inferred from analogous compounds in the evidence .

Key Observations :

  • Branching and Ether Group: The hexyloxymethyl substituent in 9-[(Hexyloxy)methyl]nonadecane disrupts crystallinity, likely reducing its melting point compared to linear alkanes like nonadecane or heneicosane. The ether linkage may increase solubility in polar solvents (e.g., methanol, ethanol) relative to unmodified alkanes .

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